molecular formula C18H17FN4OS B2777394 2-((4-fluorophenyl)thio)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034521-17-8

2-((4-fluorophenyl)thio)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide

Cat. No.: B2777394
CAS No.: 2034521-17-8
M. Wt: 356.42
InChI Key: YHSLHYBERQRMKU-UHFFFAOYSA-N
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Description

2-((4-fluorophenyl)thio)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H17FN4OS and its molecular weight is 356.42. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Compounds related to the queried chemical structure have been synthesized and tested for their anticancer activity. For instance, novel fluoro-substituted compounds have shown potential in treating lung cancer by demonstrating significant anticancer activity at low concentrations against human cancer cell lines, including lung, breast, and CNS cancers (Hammam et al., 2005). Such studies suggest that fluoro-substituted acetamide derivatives, similar to the compound , may possess promising anticancer properties.

Anti-inflammatory Activity

Derivatives of N-(3-chloro-4-fluorophenyl) compounds have been synthesized and evaluated for their anti-inflammatory activity, with some showing significant effectiveness (Sunder & Maleraju, 2013). This highlights the potential of incorporating the queried chemical structure into molecules aimed at treating inflammatory conditions.

Potential as Radioligands

Another area of interest is the development of radioligands for imaging purposes, particularly for the translocator protein (18 kDa). Compounds from the pyrazolo[1,5-a]pyrimidineacetamide family have been identified as selective ligands, offering avenues for in vivo imaging using positron emission tomography (PET) (Dollé et al., 2008). This suggests that the chemical structure of interest could potentially be utilized in the development of diagnostic tools for neuroinflammatory diseases.

Antipsychotic Potential

Additionally, certain 1H-pyrazol-5-yl acetamide derivatives have been explored for their antipsychotic-like properties in behavioral animal tests, showing activity without directly interacting with dopamine receptors (Wise et al., 1987). This provides a foundation for further research into similar compounds for neurological applications.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4OS/c1-23-11-15(10-22-23)14-6-13(7-20-9-14)8-21-18(24)12-25-17-4-2-16(19)3-5-17/h2-7,9-11H,8,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSLHYBERQRMKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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